

An In-depth Technical Guide to the Crystal Structure of 4-Aminobenzyl Alcohol

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Compound of Interest

Compound Name: 4-Aminobenzyl alcohol

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This technical guide provides a comprehensive overview of the crystal structure of **4-Aminobenzyl alcohol**, intended for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters, molecular geometry, and the intricate hydrogen bonding network of a recently identified polymorph. Methodologies for synthesis and crystal structure determination are also explicitly outlined.

Introduction

4-Aminobenzyl alcohol (also known as (4-aminophenyl)methanol) is a versatile organic intermediate utilized in the synthesis of various pharmaceutical compounds and materials.^[1] Its molecular structure, featuring both a primary amine and a primary alcohol functional group attached to a benzene ring, allows for diverse chemical modifications and facilitates the formation of extensive hydrogen-bonded networks in the solid state. Understanding the precise three-dimensional arrangement of molecules in the crystal lattice is paramount for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical aspects of drug development.

This guide focuses on a polymorph of **4-aminobenzyl alcohol** characterized by a distinct "herringbone" packing motif.^{[2][3]}

Crystallographic Data

The crystal structure of this polymorph of **4-aminobenzyl alcohol** was determined by single-crystal X-ray diffraction. The data reveals an orthorhombic crystal system with the non-

centrosymmetric space group $Pna2_1$ ^{[2][3]}. A summary of the crystal data and structure refinement details is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for **4-Aminobenzyl Alcohol**^{[2][3]}

Parameter	Value
Empirical Formula	C ₇ H ₉ NO
Formula Weight	123.15
Crystal System	Orthorhombic
Space Group	$Pna2_1$
Temperature (K)	125(1)
Wavelength (Å)	1.54184 (Cu-Kα)
Unit Cell Dimensions	
a (Å)	8.95051(15)
b (Å)	5.8248(1)
c (Å)	12.1645(2)
Volume (Å ³)	634.19(2)
Z	4
Data Collection	
Reflections collected/unique	6342 / 1280
R _{int}	0.0188
Refinement	
Goodness-of-fit on F ²	1.035
Final R indices [I > 2σ(I)]	R ₁ = 0.0608, wR ₂ = 0.1293
R indices (all data)	R ₁ = 0.0611, wR ₂ = 0.1294
Largest diff. peak/hole (e Å ⁻³)	0.39 and -0.53

Molecular Structure and Geometry

The molecular structure of **4-aminobenzyl alcohol** consists of a planar benzene ring substituted with an amino group and a hydroxymethyl group at the para position. The bond lengths and angles within the molecule are generally unremarkable.^[2] Selected bond lengths are provided in Table 2 for reference.

Table 2: Selected Bond Lengths for **4-Aminobenzyl Alcohol**^[2]

Bond	Length (Å)
C(7)–O(7)	1.421(4)
O(7)–H(7)	0.980(7)
C(1)–N(1)	1.417(2)
N(1)–H(1A)	0.976(7)
N(1)–H(1B)	0.976(7)
C(1)–C(2)	1.394(3)
C(1)–C(6)	1.400(2)

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which organizes the molecules into a "herringbone" arrangement when viewed along the b-axis.^[2]

The amino group acts as a hydrogen bond donor, while the hydroxyl group participates as both a donor and an acceptor. This hydrogen bonding pattern is significantly different from a previously reported polymorph.^[2]

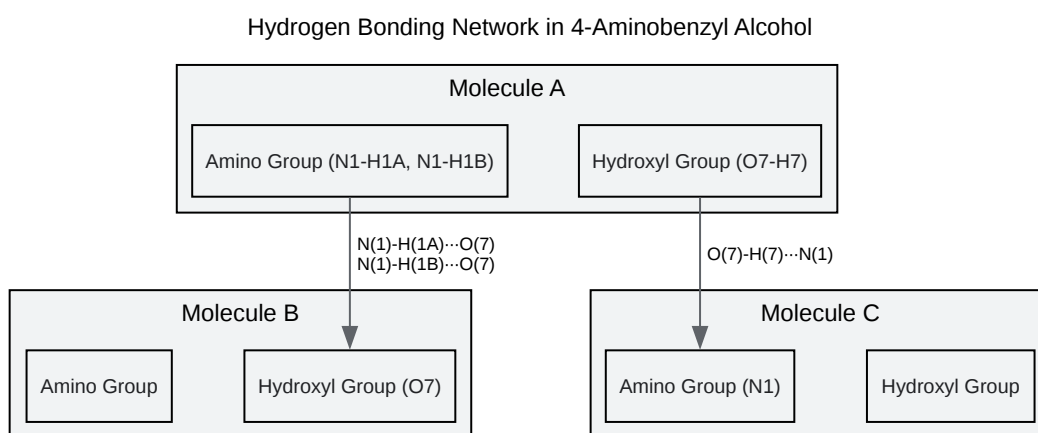
The geometric parameters for the key intermolecular hydrogen bonds are summarized in Table 3.

Table 3: Intermolecular Hydrogen Bonding Geometry^[2]

D–H⋯A	d(D⋯A) (Å)	d(D–H) (Å)	d(H⋯A) (Å)	∠(D–H⋯A) (°)
O(7)–H(7)⋯N(1)	2.845(2)	0.980(7)	1.87(1)	178(4)
N(1)– H(1A)⋯O(7)	3.064(2)	0.976(7)	2.13(2)	160(4)
N(1)– H(1B)⋯O(7)	3.125(2)	0.976(7)	2.22(2)	154(3)

D = Donor atom, A = Acceptor atom

This network of hydrogen bonds creates stacks of molecules, which are fundamental to the stability of the crystal lattice.[2]



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Fig. 1: Schematic of key hydrogen bonding interactions.

Experimental Protocols

The methodologies employed for the synthesis of **4-aminobenzyl alcohol** and its subsequent crystallographic analysis are detailed below.

The synthesis was adapted from the original 1895 procedure.^[2] The process involves the reduction of 4-nitrobenzyl alcohol.

Procedure:

- A suspension of zinc dust (80 g, 1.22 mol) and calcium chloride (8 g, 0.07 mol) in water (400 mL) is brought to a boil.
- 4-Nitrobenzyl alcohol (20 g, 0.12 mol) is added to the boiling suspension.
- The resulting solution is boiled for 30 minutes and then filtered while hot.
- The filtrate is cooled, and any reddish solid that appears is filtered off and discarded.
- Sodium carbonate is added to the filtrate to precipitate calcium salts, which are subsequently removed by filtration.
- The filtrate is evaporated to dryness.
- The resulting oil is recrystallized from toluene to yield **4-aminobenzyl alcohol** as a pale yellow solid.

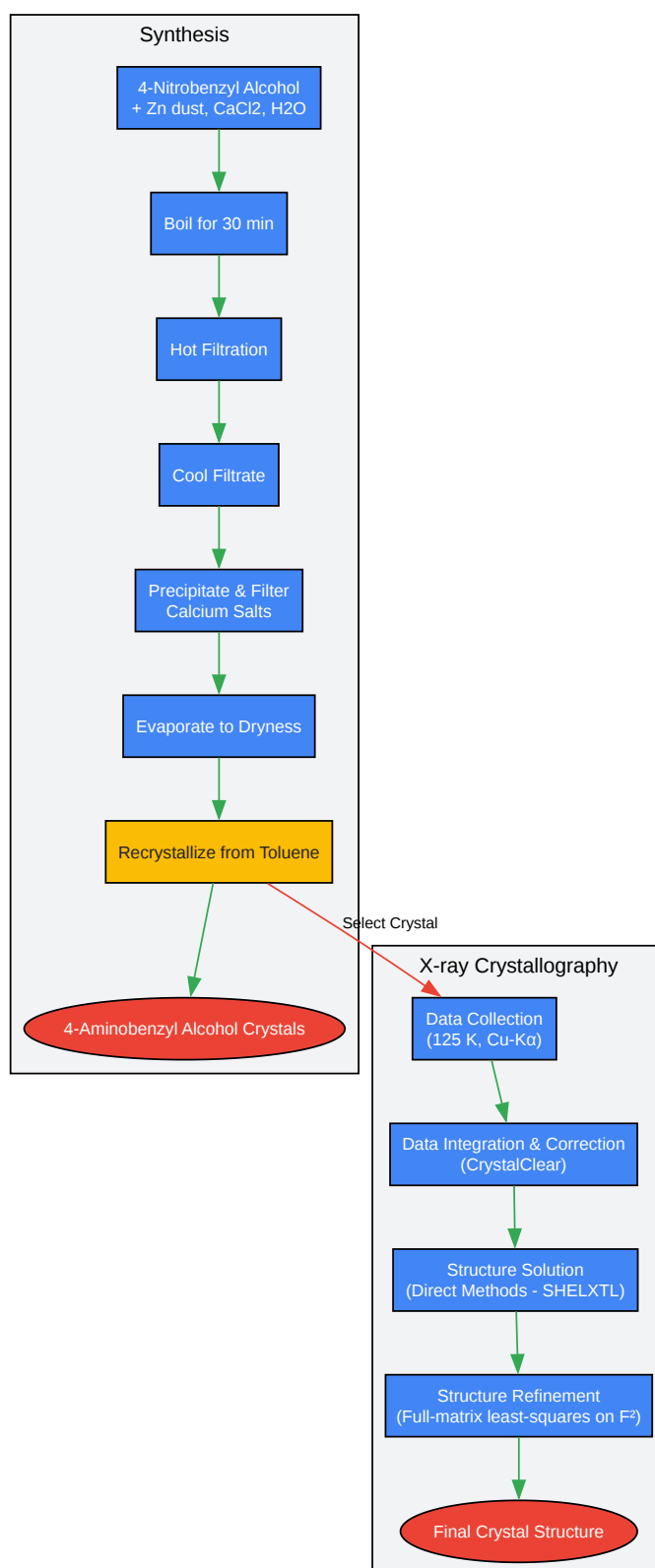
Crystal Growth: Crystals suitable for X-ray diffraction were obtained directly from the recrystallization from toluene.^[2]

Data Collection and Structure Solution:

- A colorless plate crystal (0.15 × 0.15 × 0.02 mm) was selected and mounted.
- Data were collected at 125 K using a Rigaku XtaLAB P200 diffractometer with a Mercury CCD detector and confocal optics Cu-K α radiation.^{[2][3]}
- Intensity data were collected using ω/ϕ steps, accumulating area detector frames over a hemisphere of reciprocal space.

- Data were integrated using CrystalClear and corrected for Lorentz, polarization, and long-term intensity fluctuations. Absorption effects were corrected based on multiple equivalent reflections.
- The structure was solved by direct methods and refined by full-matrix least-squares against F^2 using SHELXTL.[2][3]
- Carbon-bound hydrogen atoms were placed in idealized positions and refined using a riding model. The hydroxyl and amino hydrogen atoms were located in the difference Fourier map and refined freely.[2][3]

The following workflow diagram illustrates the process from synthesis to final structure determination.



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Fig. 2: Experimental workflow from synthesis to structure determination.

Conclusion

The crystal structure of this polymorph of **4-aminobenzyl alcohol** is defined by an orthorhombic unit cell and a distinct herringbone packing arrangement. This supramolecular architecture is stabilized by a network of O–H...N and N–H...O hydrogen bonds. The detailed structural data and experimental protocols presented in this guide offer a valuable resource for scientists and researchers, providing a solid foundation for further studies in polymorphism, cocrystallization, and the development of new materials and pharmaceutical agents based on the **4-aminobenzyl alcohol** scaffold.

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